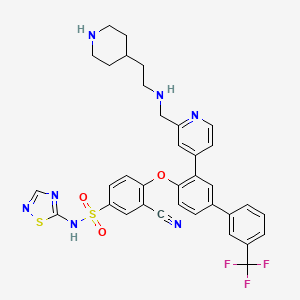
PF-5198007
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-5198007, also known as PF-05198007, is a potent, orally active, and selective arylsulfonamide Nav1.7 inhibitor . It has a similar pharmacodynamic profile to PF-05089771 . It’s primarily used for research purposes .
Molecular Structure Analysis
The molecular formula of PF-5198007 is C19H12ClF4N5O3S2 . It has an exact mass of 533.00 and a molecular weight of 533.900 . The elemental composition includes Carbon (42.74%), Hydrogen (2.27%), Chlorine (6.64%), Fluorine (14.23%), Nitrogen (13.12%), Oxygen (8.99%), and Sulfur (12.01%) .Physical And Chemical Properties Analysis
PF-5198007 is a solid powder with an off-white to light yellow color . It’s soluble in DMSO . The compound is stable under normal conditions and can be stored at -20°C for long-term use .Aplicaciones Científicas De Investigación
Plasma Focus Research and Applications The studies on plasma focus (PF) devices, including PF-5198007, have shown significant advancements. These devices are used for dense transient plasma research, with applications spanning non-destructive tests, substance detection, and studies in biology and material sciences (Soto, 2005). Krauz (2006) discusses PF applications in high-energy-density physics, highlighting the use of PF in the PF-3 facility at the Kurchatov Institute for exploring foam liners and tungsten wire arrays dynamics in PF discharge (Krauz, 2006).
Advancements in Particle Filter Techniques The development of intelligent particle filter techniques, inspired by genetic algorithms, improves the accuracy of state estimation in nonlinear systems, which could be relevant for PF-5198007 research (Yin & Zhu, 2015).
Combustion Fundamentals and Modeling Research into oxy-fuel combustion of pulverized fuels (PF) offers insights relevant to PF-5198007. These studies focus on combustion physics and chemistry under oxy-fuel conditions, which could be important for understanding PF-5198007's interactions in various environments (Yin & Yan, 2016).
Pulsed Power Technology and Applications The use of PF devices, potentially including PF-5198007, in pulsed power technology has been explored for applications like generating high pulsed magnetic fields and rock fragmentation. This research opens new avenues for the practical applications of PF technology (Soto et al., 2008).
Procedural Fidelity in Behavioral Research Procedural fidelity (PF) in research, including studies involving PF-5198007, is crucial for ensuring the implementation of research plans as intended. This aspect is vital for the validity and reliability of experimental results (Ledford & Gast, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
1235406-19-5 |
|---|---|
Nombre del producto |
PF-5198007 |
Fórmula molecular |
C19H12ClF4N5O3S2 |
Peso molecular |
533.9 |
Nombre IUPAC |
4-(2-(3-Amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28) |
Clave InChI |
QCDLGAPJZJODRJ-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=C(OC2=CC=C(C(F)(F)F)C=C2C3=CNN=C3N)C=C1F)(NC4=CSC=N4)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PF-5198007; PF 5198007; PF5198007; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)
![N-{4-[(R)-(3,3-Dimethylcyclobutyl)({6-[4-(Trifluoromethyl)-1h-Imidazol-1-Yl]pyridin-3-Yl}amino)methyl]benzene-1-Carbonyl}-Beta-Alanine](/img/structure/B609974.png)
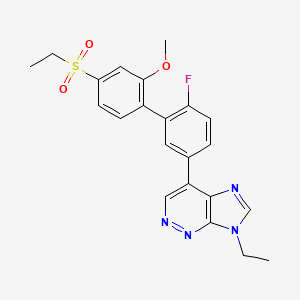
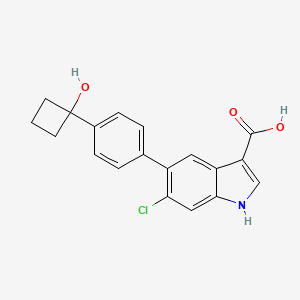
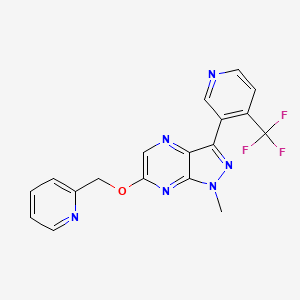
![[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B609979.png)
![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)
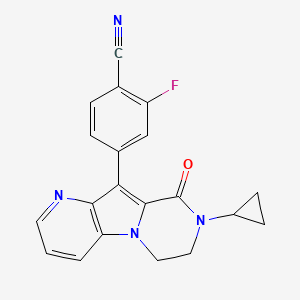
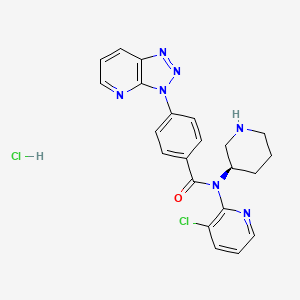
![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)
